molecular formula C7H16O2SSi B11713168 2,2-Diethoxy-1,2-thiasilolane

2,2-Diethoxy-1,2-thiasilolane

Cat. No.: B11713168
M. Wt: 192.35 g/mol
InChI Key: UCSLFASMDULSDD-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1,2-thiasilolane is an organosilicon compound characterized by its unique sulfur heterocyclic structure. It is a colorless to pale yellow liquid at room temperature. This compound has garnered attention in the fields of organic synthesis and materials science due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1,2-thiasilolane typically involves a two-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxy-1,2-thiasilolane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.

    Reduction: Can be reduced to thiols using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the silicon center.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiasilolanes depending on the nucleophile used.

Scientific Research Applications

2,2-Diethoxy-1,2-thiasilolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1,2-thiasilolane involves its interaction with various molecular targets:

Comparison with Similar Compounds

2,2-Diethoxy-1,2-thiasilolane can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its methoxy counterpart.

Properties

Molecular Formula

C7H16O2SSi

Molecular Weight

192.35 g/mol

IUPAC Name

2,2-diethoxythiasilolane

InChI

InChI=1S/C7H16O2SSi/c1-3-8-11(9-4-2)7-5-6-10-11/h3-7H2,1-2H3

InChI Key

UCSLFASMDULSDD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(CCCS1)OCC

Origin of Product

United States

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